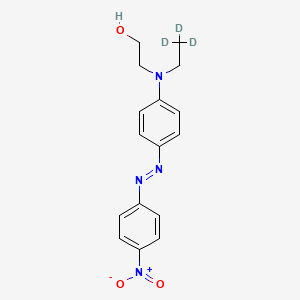

Disperse Red 1-d3

CAS No.: 947601-97-0

Cat. No.: VC2465411

Molecular Formula: C16H18N4O3

Molecular Weight: 317.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947601-97-0 |

|---|---|

| Molecular Formula | C16H18N4O3 |

| Molecular Weight | 317.36 g/mol |

| IUPAC Name | 2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol |

| Standard InChI | InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3/i1D3 |

| Standard InChI Key | FOQABOMYTOFLPZ-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

| SMILES | CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Identification

Disperse Red 1-d3 is formally known as 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol, featuring deuterium substitution at specific positions within the molecule. The compound is registered with the primary CAS number 947601-97-0, while the non-deuterated parent compound Disperse Red 1 corresponds to CAS number 2872-52-8 . Several synonyms exist for this compound, including "2-{Ethyl-D3-[4-(4-nitrophe-nylazo)-phenyl]-amino}-ethanol" and "2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol" . The compound is cataloged in various chemical databases and is commercially available as an analytical standard for research purposes.

The molecular structure of Disperse Red 1-d3 features a complex azo dye framework with the characteristic -N=N- (azo) bond connecting two aromatic rings, with one ring bearing a nitro group and the other containing an N-ethyl-N-(2-hydroxyethyl)amino substituent. The distinguishing feature of this deuterated variant is the presence of three deuterium atoms replacing the hydrogen atoms in the terminal methyl group of the ethyl substituent . This specific isotopic labeling pattern creates a mass-distinguished analog of the parent compound while maintaining nearly identical chemical behavior.

Physical and Chemical Properties

Chemical Reactivity and Stability

The chemical reactivity of Disperse Red 1-d3 is predominantly governed by the functional groups present in the molecule, including the azo linkage, nitro group, tertiary amine, and hydroxyl group. The azo bond (-N=N-) serves as a potential site for reductive cleavage, while the nitro group can undergo reduction to form amino derivatives under appropriate conditions. The tertiary amino group can participate in various nucleophilic reactions, and the hydroxyl group provides sites for esterification or other transformations.

Applications and Analytical Uses

Reference Standards and Environmental Analysis

Disperse Red 1-d3 finds its primary application as an isotopically labeled reference standard for analytical chemistry, particularly in environmental testing and analysis . The incorporation of deuterium atoms creates a mass-differentiated analog that can be readily distinguished from the non-deuterated compound using mass spectrometry techniques. This property makes Disperse Red 1-d3 invaluable as an internal standard for quantitative analysis of Disperse Red 1 and related compounds in environmental samples, where accurate concentration determination is critical.

Environmental testing applications include monitoring textile dye contamination in water bodies, soil analysis for industrial pollutants, and assessment of wastewater from textile manufacturing facilities. The stability of the deuterium labeling allows for reliable quantification even in complex environmental matrices where multiple analytes may be present . As regulatory scrutiny of industrial dyes increases worldwide, the importance of accurate analytical methods using isotope-labeled standards like Disperse Red 1-d3 continues to grow, especially for monitoring compliance with environmental protection standards.

Textile Industry Applications

While Disperse Red 1-d3 itself is primarily used as an analytical standard rather than a commercial dye, understanding its relationship to Disperse Red 1 provides insight into potential industrial applications. The parent compound Disperse Red 1 is widely used in the textile industry for dyeing synthetic fibers, particularly polyester and acetate . The disperse classification indicates that these dyes have low water solubility and are applied to hydrophobic fibers as fine aqueous dispersions.

Research Context and Findings

Analytical Method Development

The development of sensitive and specific analytical methods for detecting and quantifying disperse dyes in various matrices represents an important area of research where Disperse Red 1-d3 plays a crucial role. As an isotopically labeled internal standard, this compound enables more accurate quantification in complex samples through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference provided by the three deuterium atoms allows for clear differentiation between the analyte and internal standard signals, even in complex environmental or biological samples.

Comparison with Parent Compound

Structural and Property Differences

A direct comparison between Disperse Red 1-d3 and its non-deuterated parent compound reveals subtle but significant differences that are important for analytical applications. The most obvious distinction is in the molecular formula and weight: Disperse Red 1-d3 (C16H15D3N4O3, 317.36 g/mol) versus Disperse Red 1 (C16H18N4O3, 314.34 g/mol) . This mass difference of approximately 3 atomic mass units is the basis for their differentiation in mass spectrometric analyses.

Analytical Differentiation Techniques

The analytical differentiation between Disperse Red 1-d3 and Disperse Red 1 relies primarily on mass spectrometric techniques that can distinguish compounds based on molecular weight differences. In mass spectrometry, the molecular ions and fragment ions of Disperse Red 1-d3 will appear at mass-to-charge ratios (m/z) approximately 3 units higher than the corresponding ions from Disperse Red 1, allowing for clear differentiation even in complex mixtures. This property is exploited in isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to samples containing unknown amounts of the non-deuterated analyte.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume